Ethyl cyclohex-1-en-1-ylcarbamate
Description
Ethyl cyclohex-1-en-1-ylcarbamate is a carbamate derivative characterized by a cyclohexene ring substituted with an ethyl carbamate group (O-CO-NH2) at the 1-position. Carbamates are known for their stability compared to esters, making them valuable in drug design and agrochemical applications.
Properties
CAS No. |
75732-13-7 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl N-(cyclohexen-1-yl)carbamate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)10-8-6-4-3-5-7-8/h6H,2-5,7H2,1H3,(H,10,11) |
InChI Key |
PBFHAHNEVSFUBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl cyclohex-1-en-1-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of cyclohexene with ethyl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the carbamate linkage. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalytic systems can further enhance the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Ethyl cyclohex-1-en-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
Ethyl cyclohex-1-en-1-ylcarbamate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl cyclohex-1-en-1-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research.
Comparison with Similar Compounds
Functional Group and Stability
- Ethyl Cyclohex-1-en-1-ylcarbamate: Contains a carbamate group (O-CO-NH2), which is hydrolytically more stable than esters under physiological conditions.
- Ethyl 2-Amino-1-cyclohexene-1-carboxylate (): Features an ester (COOEt) and an amine group. Esters are more prone to hydrolysis, limiting their utility in environments requiring chemical robustness .
- Methyl 1-(Methylamino)cyclobutanecarboxylate (): Combines an ester and a methylamino group on a strained cyclobutane ring. The smaller ring size may increase reactivity but reduce stability compared to six-membered cyclohexene derivatives .
Ring Size and Reactivity
- Cyclobutane Derivatives: reports an 80% yield for methyl 1-(methylamino)cyclobutanecarboxylate synthesis, but the strained ring may limit scalability for industrial applications .
Data Table: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
